molecular formula C14H13ClN4OS B12306917 4-Chloro-1-(4-methoxy-2-methylphenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

4-Chloro-1-(4-methoxy-2-methylphenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B12306917
M. Wt: 320.8 g/mol
InChI Key: YHLRWIDOTROTNX-UHFFFAOYSA-N
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Description

4-Chloro-1-(4-methoxy-2-methylphenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which is a fused bicyclic system containing nitrogen atoms, along with chloro, methoxy, methyl, and methylthio substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(4-methoxy-2-methylphenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 4-methoxy-2-methylphenylhydrazine and 4-chloro-6-methylthio-1H-pyrazolo[3,4-d]pyrimidine, the reaction proceeds through nucleophilic substitution and cyclization steps .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(4-methoxy-2-methylphenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products Formed

Scientific Research Applications

4-Chloro-1-(4-methoxy-2-methylphenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Chloro-1-(4-methoxy-2-methylphenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structural features allow it to interact with various biological pathways, potentially leading to therapeutic effects .

Properties

Molecular Formula

C14H13ClN4OS

Molecular Weight

320.8 g/mol

IUPAC Name

4-chloro-1-(4-methoxy-2-methylphenyl)-6-methylsulfanylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C14H13ClN4OS/c1-8-6-9(20-2)4-5-11(8)19-13-10(7-16-19)12(15)17-14(18-13)21-3/h4-7H,1-3H3

InChI Key

YHLRWIDOTROTNX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)N2C3=C(C=N2)C(=NC(=N3)SC)Cl

Origin of Product

United States

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